2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine
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Overview
Description
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine is an organic compound with the molecular formula C11H14N2O3S It is a thiazolidine derivative, characterized by the presence of a thiazolidine ring attached to a phenoxy group substituted with a methyl and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 4-methyl-2-nitrophenol with epichlorohydrin to form an intermediate, which is then reacted with thiazolidine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate and subsequent reaction with thiazolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Methyl-2-aminophenoxy)methyl]-1,3-thiazolidine.
Scientific Research Applications
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, leading to inhibition or modification of their activity. The thiazolidine ring can also participate in binding interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenol: A precursor in the synthesis of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine.
2-[(4-Nitrophenoxy)methyl]oxirane: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the combination of the thiazolidine ring and the nitro-substituted phenoxy group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[(4-methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8-2-3-10(9(6-8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXRYXDBZBPEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2NCCS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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